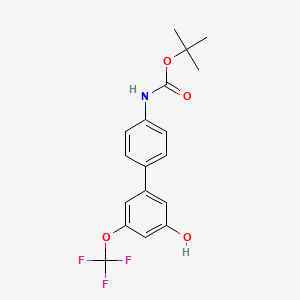
5-(4-BOC-Aminophenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(4-BOC-Aminophenyl)-3-trifluoromethoxyphenol, 95% (5-(4-BOC-AP)-3-TFMP) is an aromatic compound with a unique chemical structure which has recently been studied for its potential applications in various scientific fields. 5-(4-BOC-AP)-3-TFMP is a bifunctional compound with a hydrophilic trifluoromethoxy group and a lipophilic 4-BOC-aminophenyl group, making it an ideal candidate for exploring its potential applications in different areas. This article will discuss the synthesis method of 5-(4-BOC-AP)-3-TFMP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mécanisme D'action
The mechanism of action of 5-(4-BOC-AP)-3-TFMP is not yet fully understood. However, it is believed that the hydrophilic trifluoromethoxy group of the molecule interacts with the hydrophobic environment of proteins, while the lipophilic 4-BOC-aminophenyl group interacts with the hydrophilic environment of proteins. This interaction enables the molecule to bind to proteins and modify their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-AP)-3-TFMP have not been extensively studied. However, it has been shown to bind to proteins and modify their function, indicating that it has the potential to affect biochemical and physiological processes. Additionally, 5-(4-BOC-AP)-3-TFMP has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-BOC-AP)-3-TFMP in laboratory experiments is its high yields and mild reaction conditions. Additionally, its unique chemical structure makes it an ideal candidate for exploring its potential applications in different areas. However, the mechanism of action of 5-(4-BOC-AP)-3-TFMP is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
The potential future directions for 5-(4-BOC-AP)-3-TFMP include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to explore its potential use in drug delivery systems and in the synthesis of polymeric materials. Additionally, its potential use as a fluorescent dye in the detection and quantification of proteins and in the imaging of cells should be further explored. Finally, its potential use as an antimicrobial agent should be investigated.
Méthodes De Synthèse
The synthesis of 5-(4-BOC-AP)-3-TFMP involves two steps. The first step involves the reaction of 4-bromobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an acid catalyst. This reaction produces 4-bromo-4-hydroxybenzaldehyde, which is then reacted with 4-aminophenol in the presence of a base catalyst to form the desired product, 5-(4-BOC-AP)-3-TFMP. The reaction is carried out under mild conditions and the yields of the product are typically high.
Applications De Recherche Scientifique
5-(4-BOC-AP)-3-TFMP has been studied for its potential applications in various scientific fields. It has been used as a fluorescent dye for the detection and quantification of proteins, as well as for the imaging of cells. It has also been used to study the binding of proteins to DNA, as well as to study the interactions between proteins and small molecules. Additionally, 5-(4-BOC-AP)-3-TFMP has been used in the synthesis of polymeric materials and in the synthesis of drug delivery systems.
Propriétés
IUPAC Name |
tert-butyl N-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-17(2,3)26-16(24)22-13-6-4-11(5-7-13)12-8-14(23)10-15(9-12)25-18(19,20)21/h4-10,23H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVCAKVCVSFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115982 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Boc-aminophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261889-59-1 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



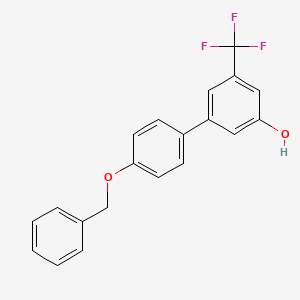
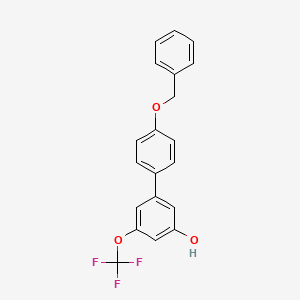
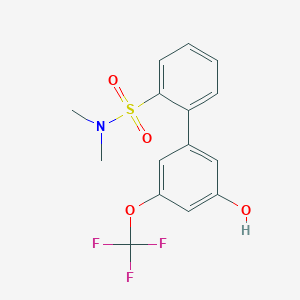
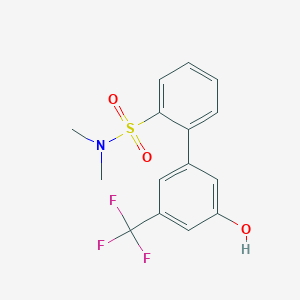
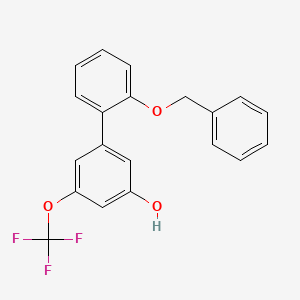
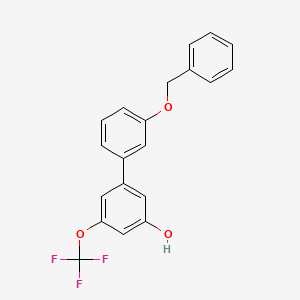
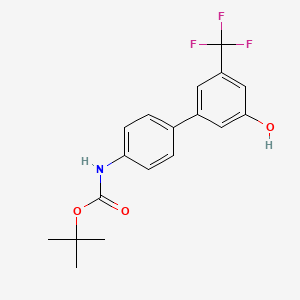
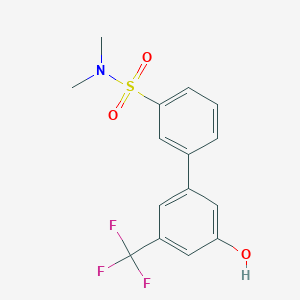
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
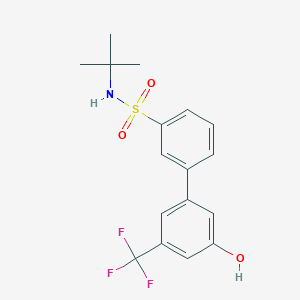
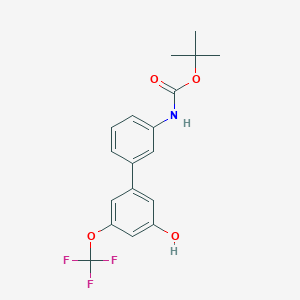
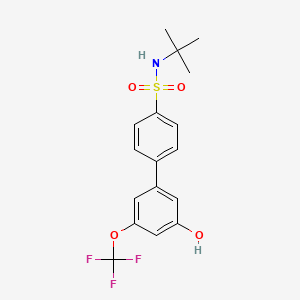
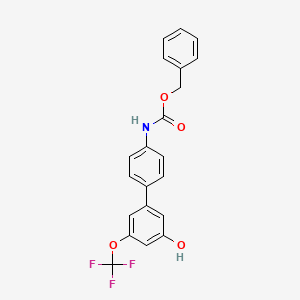
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)